molecular formula C19H22FN3O2 B2887549 Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate CAS No. 338792-74-8

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate

Cat. No.: B2887549
CAS No.: 338792-74-8
M. Wt: 343.402
InChI Key: HNAYDFCMUFMYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate is a chemical compound with the molecular formula C19H22FN3O2 and a molecular weight of 343.4 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a nicotinate ester.

Preparation Methods

The synthesis of Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate typically involves the reaction of 2-fluorophenylpiperazine with nicotinic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the esterification process . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group play crucial roles in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Isopropyl 2-[4-(2-fluorophenyl)piperazino]nicotinate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

propan-2-yl 2-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14(2)25-19(24)15-6-5-9-21-18(15)23-12-10-22(11-13-23)17-8-4-3-7-16(17)20/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAYDFCMUFMYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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